Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate
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Overview
Description
Benzyl 2-{1,3-dimethyl-8-[(3-methylphenyl)amino]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-{1,3-dimethyl-8-[(3-methylphenyl)amino]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate precursors such as guanine or adenine derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, often using benzyl chloride in the presence of a base such as sodium hydroxide.
Functional Group Modifications:
Esterification: The final step involves the esterification of the purine derivative with acetic acid or its derivatives to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-{1,3-dimethyl-8-[(3-methylphenyl)amino]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted benzyl or purine derivatives with various functional groups.
Scientific Research Applications
Benzyl 2-{1,3-dimethyl-8-[(3-methylphenyl)amino]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl 2-{1,3-dimethyl-8-[(3-methylphenyl)amino]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in purine metabolism, such as xanthine oxidase or adenosine deaminase.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-{1,3-dimethyl-8-[(4-methylphenyl)amino]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate: Similar structure but with a different position of the methyl group on the phenyl ring.
Benzyl 2-{1,3-dimethyl-8-[(3-chlorophenyl)amino]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
The uniqueness of benzyl 2-{1,3-dimethyl-8-[(3-methylphenyl)amino]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenylamino group, in particular, may confer unique properties compared to other similar compounds.
Properties
Molecular Formula |
C23H23N5O4 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate |
InChI |
InChI=1S/C23H23N5O4/c1-15-8-7-11-17(12-15)24-22-25-20-19(21(30)27(3)23(31)26(20)2)28(22)13-18(29)32-14-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3,(H,24,25) |
InChI Key |
AQTWGVDVSKIHID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(N2CC(=O)OCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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